1,3-bis(benzyloxy)-6H-benzo[c]chromen-6-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(benzyloxy)-6H-benzo[c]chromen-6-one can be achieved through a tandem photo-thermal-photo reaction sequence starting from 3,4-dichlorocoumarins and a 1,3-butadiene . This method involves a series of photo-induced [4 + 2] and [2 + 2] cycloadditions, followed by silica gel-promoted elimination of HCl and electrocyclic cyclobutene ring opening, and finally a photo-induced 6π electrocyclization . This concise one-pot protocol does not require a metal catalyst or peroxide promoter, and the products can be purified through simple recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1,3-bis(benzyloxy)-6H-benzo[c]chromen-6-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the benzyloxy groups or the chromenone core.
Substitution: The benzyloxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
1,3-bis(benzyloxy)-6H-benzo[c]chromen-6-one has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as anti-inflammatory and anticancer properties, are of interest in biomedical research.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a lead compound in drug development.
Industry: It can be used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-bis(benzyloxy)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The benzyloxy groups and the chromenone core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-bis(4-bromo-benzyloxy)-benzo[c]chromen-6-one: This compound has bromine atoms instead of hydrogen atoms on the benzyloxy groups.
1,3-bis(4-methyl-benzyloxy)-benzo[c]chromen-6-one: This derivative has methyl groups on the benzyloxy groups.
1,3-bis(3-methyl-benzyloxy)-benzo[c]chromen-6-one: Similar to the previous compound but with methyl groups in a different position.
Uniqueness
1,3-bis(benzyloxy)-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern and the presence of benzyloxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H20O4 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
1,3-bis(phenylmethoxy)benzo[c]chromen-6-one |
InChI |
InChI=1S/C27H20O4/c28-27-23-14-8-7-13-22(23)26-24(30-18-20-11-5-2-6-12-20)15-21(16-25(26)31-27)29-17-19-9-3-1-4-10-19/h1-16H,17-18H2 |
InChI Key |
ZWLDGWJZJAKQSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C4=CC=CC=C4C(=O)O3)C(=C2)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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